molecular formula C14H10F2O2 B7997939 4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde

4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde

Cat. No.: B7997939
M. Wt: 248.22 g/mol
InChI Key: QTCFVSJGFKEZNM-UHFFFAOYSA-N
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Description

4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C14H10F2O2. It is a derivative of benzaldehyde, featuring fluorine atoms and a benzyloxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde is synthesized by the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide. The reaction typically involves the following steps:

    Reactants: 4-hydroxybenzaldehyde, 3-fluorobenzyl bromide, potassium carbonate, and acetone.

    Reaction Conditions: The reactants are sequentially added to a single-neck round bottom flask and heated to 60°C for 5 hours.

    Purification: After the reaction, the mixture is cooled to room temperature, filtered, and the filtrate is collected.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

    Oxidation: 4-Fluoro-2-((3-fluorobenzyl)oxy)benzoic acid.

    Reduction: 4-Fluoro-2-((3-fluorobenzyl)oxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of two fluorine atoms can also enhance its stability and lipophilicity, making it distinct from other benzaldehyde derivatives.

Properties

IUPAC Name

4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-3-1-2-10(6-12)9-18-14-7-13(16)5-4-11(14)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFVSJGFKEZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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